6-(tert-butyl)pyridazin-3(2H)-one
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Overview
Description
6-(tert-butyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C8H12N2O. It is a derivative of pyridazinone, characterized by the presence of a tert-butyl group at the 6th position of the pyridazinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)pyridazin-3(2H)-one typically involves the reaction of tert-butylhydrazine with a suitable precursor, such as a diketone or a ketoester. One common method involves the cyclization of tert-butylhydrazine with levulinic acid or its derivatives under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyridazinone ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-(tert-butyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazinone derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often in the presence of catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazinone derivatives .
Scientific Research Applications
6-(tert-butyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 6-(tert-butyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-butyl)pyridazin-3(2H)-one
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-tert-butyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)6-4-5-7(11)10-9-6/h4-5H,1-3H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDXTYPISQDTPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384342 |
Source
|
Record name | 6-tert-butyl-2,3-dihydropyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147849-82-9 |
Source
|
Record name | 6-tert-butyl-2,3-dihydropyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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